2-(Phenylamino)phenol
Overview
Description
2-(Phenylamino)phenol is an organic compound characterized by the presence of both a phenylamino group and a hydroxyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Phenylamino)phenol can be synthesized through several methods. One common approach involves the reaction of aniline with phenol under specific conditions. Another method includes the catalytic synthesis using mesoporous Pd-doped TiO2 under UV irradiation .
Industrial Production Methods: Industrial production often employs scalable and green protocols, such as the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide and H2O2/HBr as reagents . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(Phenylamino)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for various biologically active compounds.
Industry: It is utilized in the production of polymers, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)phenol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. It can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it influences cell signaling pathways and gene expression, contributing to its biological activity.
Comparison with Similar Compounds
- 2-[(Phenylamino)methyl]phenol
- 2-{[(4-Hydroxyphenyl)amino]methyl}phenol
- 2-[(2-Hydroxybenzyl)amino]benzonitrile
- 2-{[(3-Chlorophenyl)amino]methyl}phenol
Comparison: 2-(Phenylamino)phenol is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity. Compared to its analogs, it exhibits different degrees of effectiveness in various applications, such as corrosion inhibition and enzyme inhibition .
Properties
IUPAC Name |
2-anilinophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYGTTZKLHDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952378 | |
Record name | 2-Anilinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29928-60-7 | |
Record name | Phenol, (phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029928607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anilinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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